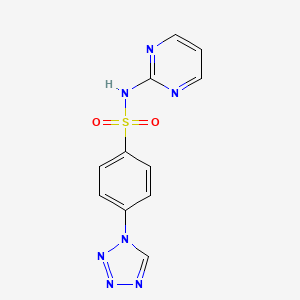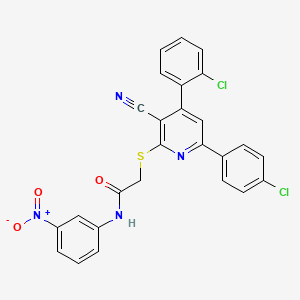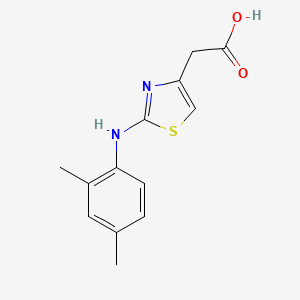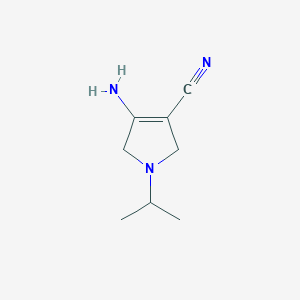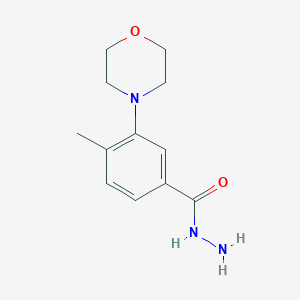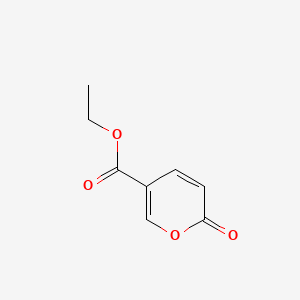
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include:
Pyridine derivatives: Starting materials for the pyridine ring.
Thiazole derivatives: Starting materials for the thiazole ring.
Thioether formation reagents: Such as thiols or disulfides.
Coupling agents: Such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA binding: Intercalating into nucleic acids and affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)acetamide: Lacks the thiazole ring.
N-(4-phenylthiazol-2-yl)acetamide: Lacks the pyridine ring and cyano group.
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Has a methyl group instead of a phenyl group on the thiazole ring.
Propiedades
Fórmula molecular |
C29H20N4OS2 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C29H20N4OS2/c30-17-24-23(20-10-4-1-5-11-20)16-25(21-12-6-2-7-13-21)31-28(24)35-19-27(34)33-29-32-26(18-36-29)22-14-8-3-9-15-22/h1-16,18H,19H2,(H,32,33,34) |
Clave InChI |
VUOSHRAGXNMXDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


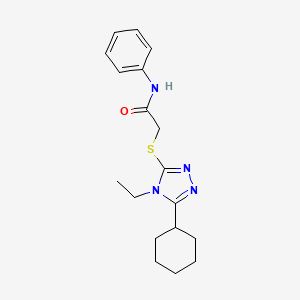
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)

